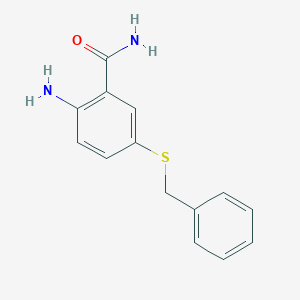

2-Amino-5-(benzylsulfanyl)benzamide

Description

Contextualization within Modern Chemical Synthesis and Medicinal Chemistry Research

In the realms of modern chemical synthesis and medicinal chemistry, the development of new bioactive compounds is paramount. The structural framework of 2-Amino-5-(benzylsulfanyl)benzamide positions it as a noteworthy candidate for investigation. The core of this interest lies in the integration of a benzamide (B126) group and a benzylsulfide group within a single molecule. Benzamide derivatives are recognized for a wide array of pharmacological activities, including antimicrobial, anticancer, and neuroleptic properties. nih.govnih.govwalshmedicalmedia.comnih.gov Similarly, organosulfur compounds, specifically benzyl (B1604629) sulfides, are known for their biological significance and are key components in various therapeutic agents. nih.govresearchgate.net The synthesis of hybrid molecules that contain more than one bioactive pharmacophore is a widely used strategy in drug discovery to develop novel compounds with potentially enhanced or new biological activities. nih.govnih.gov

Evolution of Benzylsulfide and Benzamide Derivatives in Chemical Science

The scientific journey of benzylsulfide and benzamide derivatives highlights their importance in chemical science.

Benzamide Derivatives: The benzamide scaffold is a cornerstone in medicinal chemistry, present in numerous approved drugs and clinical candidates. walshmedicalmedia.commdpi.com The amide bond is crucial as it can form hydrogen bonds with biological targets like enzymes and receptors. nih.gov Research has led to the development of a multitude of benzamide derivatives with a broad spectrum of biological activities. For instance, some derivatives act as potent gastric prokinetic agents, while others show significant promise as anticancer agents by targeting enzymes like poly(ADP-ribose) polymerase-1 (PARP-1). nih.govnih.gov The synthesis of these derivatives has also evolved, with modern methods focusing on efficiency, milder conditions, and environmental friendliness, such as one-pot syntheses. sioc-journal.cn

Benzylsulfide Derivatives: Sulfur-containing compounds are integral to many biologically active natural products and synthetic drugs. researchgate.net The benzylsulfide moiety, in particular, has attracted attention for its role in creating compounds with significant pharmacological properties. Various synthetic methods have been developed to construct the C-S bond characteristic of benzyl sulfides. researchgate.net Recent studies have focused on designing and synthesizing novel benzyl sulfide (B99878) derivatives as potential antibacterial agents, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanism of action for some of these derivatives involves the disruption of the bacterial cell membrane. nih.gov

Rationale for Investigating the this compound Framework as a Novel Chemical Entity

The investigation into the this compound framework is founded on sound scientific reasoning. The primary rationale is the principle of molecular hybridization, which involves combining two or more pharmacophoric units to create a new molecule with potentially synergistic or novel biological effects. nih.govnih.gov The benzamide portion of the molecule is a well-established pharmacophore with diverse bioactivities, while the benzylsulfide moiety adds another layer of potential therapeutic relevance, particularly in the context of antimicrobial activity. walshmedicalmedia.comnih.gov

The specific arrangement of the amino, benzylsulfanyl, and amide groups on the benzene (B151609) ring creates a unique three-dimensional structure and electronic distribution. This distinct topology could enable interaction with biological targets in a novel manner, potentially leading to new mechanisms of action or improved selectivity compared to compounds containing only one of the individual scaffolds. The study of such novel chemical entities is crucial for expanding the arsenal (B13267) of potential therapeutic agents and for understanding the complex structure-activity relationships that govern molecular interactions with biological systems. nih.gov

Overview of Advanced Research Methodologies Applicable to Complex Organic Molecules

The characterization of a novel and complex organic molecule like this compound relies on a suite of advanced research methodologies.

Spectroscopic and Spectrometric Techniques: The foundational methods for structural elucidation include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). NMR provides detailed information about the connectivity and spatial arrangement of atoms, while IR spectroscopy helps in identifying the functional groups present in the molecule. mdpi.com MS is employed to determine the molecular weight and fragmentation pattern of the compound. mdpi.com

Chromatographic Methods: Techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC) are essential for the separation and purification of the synthesized compound from reaction mixtures, ensuring a high degree of purity for subsequent analysis and biological testing. mdpi.com

Computational and Modeling Techniques: Modern drug discovery heavily relies on computational methods. Pharmacophore modeling, for example, can be used to identify the key structural features of a molecule that are responsible for its biological activity. dovepress.comscispace.com This involves creating a 3D model that defines the essential steric and electronic features necessary for optimal interaction with a specific biological target. nih.govpharmacophorejournal.com Molecular docking studies can then be used to predict how the molecule might bind to the active site of a protein, providing insights into its potential mechanism of action. nih.gov

Detailed Research Findings

While specific research on this compound is not extensively published, the biological activities of related benzamide and benzylsulfide derivatives have been documented. This data provides a strong impetus for the investigation of the title compound.

Table 1: Biological Activity of Selected Benzamide Derivatives

| Compound/Derivative Class | Target/Application | Key Findings | Reference(s) |

| N-[(2-morpholinyl)alkyl]benzamides | Gastric Prokinetic Agents | Showed potent and selective gastric prokinetic activity with weak dopamine (B1211576) D2 receptor antagonism. | nih.gov |

| Benzamide derivatives with benzamidophenyl scaffolds | Anticancer (PARP-1 inhibitors) | Compound 13f showed potent PARP-1 inhibition (IC₅₀ = 0.25 nM) and significant anticancer activity against HCT116 cells (IC₅₀ = 0.30 µM). | nih.gov |

| N-(pyrazolo[5,1-c] nih.govresearchgate.netnih.govtriazin-7-yl)benzamides | Antiviral (Anti-avian influenza virus) | Showed remarkable activity against the avian influenza virus (H5N1). | nih.gov |

| 2-Amino-N-(4-methoxyphenyl)benzamide | Antimicrobial | Exhibited excellent antimicrobial potential against various bacterial and fungal strains. | mdpi.com |

Table 2: Antibacterial Activity of Novel Benzyl Phenyl Sulfide Derivatives

| Compound Series | Target Organism | Activity Range (MIC) | Key Findings | Reference(s) |

| Benzyl phenyl sulfides (5a-5l, 12p-12u) | Methicillin-resistant Staphylococcus aureus (MRSA) | 2-64 µg/mL | Potent antibacterial activity against multiple MRSA strains, with a mechanism involving the destruction of the bacterial cell membrane. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-benzylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2OS/c15-13-7-6-11(8-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H2,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHQNJUROXSRPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC(=C(C=C2)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2 Amino 5 Benzylsulfanyl Benzamide

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis of 2-Amino-5-(benzylsulfanyl)benzamide reveals several strategic disconnections. The most apparent disconnection is at the sulfide (B99878) bond, suggesting a synthesis from a thiol precursor and a benzyl (B1604629) halide. Another key disconnection can be made at the amide bond, separating the substituted aniline (B41778) core from the amide functionality.

A common synthetic route involves the S-benzylation of a substituted aminobenzamide. This approach relies on the availability of 2-amino-5-mercaptobenzamide as a key intermediate. An alternative strategy involves the reduction of a nitro group to an amine. For instance, 4-(benzylsulfanyl)-2-nitroaniline can be synthesized and subsequently reduced to form the target compound. prepchem.com This method offers a different set of precursors and reaction conditions.

Development of Precursor Synthesis Pathways for the Benzamide (B126) and Benzylsulfanyl Moieties

The synthesis of the benzamide and benzylsulfanyl moieties requires careful planning and execution. For the benzylsulfanyl portion, benzyl bromide is a common precursor, which can be synthesized from benzyl alcohol using hydrobromic acid and a catalyst like concentrated sulfuric acid. google.comsciencemadness.org Other methods include the bromination of toluene (B28343) derivatives. pearson.com

The synthesis of the benzamide precursor can be more complex. One approach starts with 2-amino-3-methylbenzoic acid, which undergoes a series of reactions to form 2-amino-N,3-dimethylbenzamide. sioc-journal.cn This can then be halogenated and further modified. Another route involves the reaction of 2-aminobenzamide (B116534) with benzoyl chlorides to yield benzamide derivatives. orientjchem.org The synthesis of 4-(benzylsulfanyl)-2-nitroaniline, a key precursor in an alternative route, can be achieved by reacting 4-thiocyano-2-nitroaniline with sodium borohydride (B1222165) and benzyl methanesulfonate (B1217627) in dimethylformamide. prepchem.com

A variety of synthetic methods for benzamide derivatives have been explored, including one-pot syntheses and reactions involving various catalysts. sioc-journal.cnnih.govnih.gov For instance, 2-amino-5-chlorobenzamide (B107076) can be prepared from 2-amino-5-chlorobenzoic acid methyl ester through ammonolysis. google.com

Here is a data table summarizing some precursor synthesis pathways:

| Precursor | Starting Materials | Key Reagents | Reference |

|---|---|---|---|

| Benzyl bromide | Benzyl alcohol | Hydrobromic acid, Sulfuric acid | google.com |

| 2-Amino-N,3-dimethylbenzamide | 2-Amino-3-methylbenzoic acid | Bis(trichloromethyl) carbonate, Methylamine | sioc-journal.cn |

| 4-(Benzylsulfanyl)-2-nitroaniline | 4-Thiocyano-2-nitroaniline | Sodium borohydride, Benzyl methanesulfonate | prepchem.com |

| N-(2,2-Dicyano-1-(alkylthio)vinyl)benzamides | Malononitrile, Benzoyl isothiocyanate | Alkyl halide | nih.gov |

Optimization of Reaction Conditions for Key Coupling and Functionalization Steps

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key steps that require careful optimization include the S-benzylation and the amidation reaction.

For the S-benzylation of a thiol, the choice of base, solvent, and temperature can significantly impact the reaction outcome. In the synthesis of 4-(benzyl)sulfenyl-2-nitroaniline, the reaction is carried out in dimethylformamide at 30°C. prepchem.com

Amide bond formation is another critical step. The use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in a suitable solvent such as dimethylformamide is a common practice for synthesizing benzamide derivatives. nih.gov The reaction temperature is often kept low (0-5°C) during the initial activation step. nih.gov

The choice of catalyst and reaction medium can also be optimized. For example, in the synthesis of quinazolinones from 2-aminobenzamides, p-toluenesulfonic acid (TsOH) was found to significantly improve the yield. rsc.org The solvent can also play a a significant role, with polar aprotic solvents sometimes favoring the reaction. orientjchem.org

The following table outlines some optimized reaction conditions for related syntheses:

| Reaction | Substrates | Reagents/Catalyst | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| S-Benzylation | 4-Thiocyano-2-nitroaniline, Benzyl methanesulfonate | Sodium borohydride | Dimethylformamide | 30°C | prepchem.com |

| Amidation | Substituted benzoic acid, Amine | EDC, HOBt, DIPEA | Dimethylformamide | 0-5°C to RT | nih.gov |

| Annulation | 2-Aminobenzamide, Toluene | DTBP, TsOH | DMSO | 110°C | rsc.org |

| Condensation | 2-Aminobenzamide, Benzoyl chloride | SBA-Pr-SO3H | Solvent-free | - | orientjchem.org |

Exploration of Novel Catalytic and Green Chemistry Approaches in this compound Synthesis

Recent research has focused on developing more sustainable and efficient synthetic methods. This includes the use of novel catalysts and green chemistry principles to minimize waste and environmental impact.

Novel catalytic systems are being explored for various steps in the synthesis. For thioether formation, photoredox/nickel dual catalysis has emerged as a powerful tool. acs.org This method allows for the cross-coupling of various substrates under mild, room-temperature conditions. acs.org Other novel catalysts have been developed for reactions like carbonylation and thiophene (B33073) synthesis, which could be adapted for the synthesis of this compound and its analogs. rsc.orgrsc.org

Parallel Synthesis and High-Throughput Approaches for Analog Library Generation

Parallel synthesis and high-throughput screening are powerful tools for drug discovery and the development of new chemical entities. These approaches allow for the rapid synthesis and evaluation of a large number of analogs, accelerating the identification of compounds with desired properties.

For the generation of a library of this compound analogs, parallel synthesis techniques can be employed. This involves reacting a common intermediate with a diverse set of building blocks in a multi-well format. For example, a key benzamide intermediate could be reacted with a variety of substituted benzyl halides to generate a library of compounds with different substituents on the benzyl ring. Similarly, various substituted anilines could be used as starting materials to explore the structure-activity relationship of the benzamide core.

High-throughput methods can be used to purify and analyze the resulting compounds. The synthesis of benzamide derivatives has been adapted for the creation of compound libraries for biological screening. nih.gov

Advanced Spectroscopic and Diffraction Based Structural Analysis of 2 Amino 5 Benzylsulfanyl Benzamide

Conformational Analysis using Advanced Nuclear Magnetic Resonance Techniques (e.g., 2D NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the solution-state structure and dynamics of molecules. While one-dimensional (1D) NMR provides initial information about the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques offer a more profound understanding of the molecular connectivity and spatial arrangement.

For 2-Amino-5-(benzylsulfanyl)benzamide, techniques such as COSY (Correlation Spectroscopy) would be employed to establish proton-proton coupling networks within the benzamide (B126) and benzyl (B1604629) rings. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are essential for assigning the carbon skeleton by correlating protons to their directly attached carbons and to carbons that are two to three bonds away, respectively.

Of particular importance for conformational analysis is the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. NOESY reveals through-space correlations between protons that are in close proximity, typically within 5 Å. For this compound, NOESY data would be critical in determining the relative orientation of the benzylsulfanyl group with respect to the benzamide moiety. The presence or absence of cross-peaks between the benzylic protons (-S-CH₂-) and the protons of the benzamide ring would provide direct evidence for the preferred rotational conformation around the C-S and S-CH₂ bonds. The conformational propensities of similar aromatic amino acids have been explored, indicating that such molecules can adopt specific low-energy conformations. nih.gov

Table 1: Expected 2D NMR Correlations for Conformational Analysis of this compound

| Technique | Expected Correlations | Information Gained |

| COSY | Correlations between adjacent protons on the aromatic rings. | Confirms proton connectivity within the phenyl and benzamide rings. |

| HSQC | Correlations between aromatic protons and their directly bonded carbons. | Unambiguous assignment of protonated carbons. |

| HMBC | Correlations from benzylic protons to carbons in the benzamide ring; correlations from amine/amide protons to nearby carbons. | Elucidates the connectivity across the sulfur linkage and the substitution pattern. |

| NOESY | Through-space correlations between benzylic protons and protons on the benzamide ring; correlations between the two aromatic rings. | Defines the preferred spatial arrangement and rotational conformation of the molecule in solution. |

Vibrational Spectroscopy for Hydrogen Bonding and Molecular Interactions (e.g., FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is exceptionally sensitive to the functional groups and intermolecular interactions within a molecule, particularly hydrogen bonding. nih.gov

For this compound, the primary amine (-NH₂) and the primary amide (-CONH₂) groups are capable of acting as both hydrogen bond donors and acceptors. The vibrational frequencies of the N-H and C=O stretching modes are particularly diagnostic of their involvement in hydrogen bonding. In the solid state, strong intermolecular hydrogen bonds are expected, leading to a significant redshift (lowering of frequency) of the N-H and C=O stretching bands compared to their gas-phase or dilute solution values.

In studies of related benzamide derivatives, the N-H stretching vibrations are typically observed in the 3500-3300 cm⁻¹ region. atlantis-press.com The C=O stretching vibration of the amide group is expected to appear around 1630-1680 cm⁻¹. The precise positions of these bands can indicate the strength and nature of the hydrogen bonding network. Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the FTIR data, especially for the C-S and S-CH₂ stretching modes, which are expected in the 600-800 cm⁻¹ region. arxiv.org

Table 2: Expected Vibrational Frequencies and Their Assignments for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Significance |

| Amine (-NH₂) | Asymmetric & Symmetric Stretching | 3300 - 3500 | Indicates hydrogen bonding involvement. |

| Amide (-CONH₂) | N-H Stretching | 3150 - 3350 | Sensitive to intermolecular hydrogen bonds. |

| Amide (-CONH₂) | C=O Stretching (Amide I) | 1630 - 1680 | Position reflects hydrogen bond strength. |

| Aromatic C-H | Stretching | 3000 - 3100 | Characteristic of the aromatic rings. |

| Aliphatic C-H | Stretching | 2850 - 2960 | From the benzylsulfanyl methylene (B1212753) group. |

| C-S | Stretching | 600 - 800 | Confirms the presence of the thioether linkage. |

X-ray Crystallography for Solid-State Conformation and Crystal Packing Analysis

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the details of intermolecular interactions that dictate the crystal packing.

For this compound, a single-crystal X-ray diffraction study would reveal the precise solid-state conformation. This includes the planarity of the benzamide system and the dihedral angles defining the orientation of the benzylsulfanyl group relative to the benzamide ring. In the crystal structures of similar benzamide derivatives, it is common to observe nearly planar amide groups. researchgate.net

The crystal packing would be dominated by a network of hydrogen bonds. The amine and amide groups are expected to form extensive intermolecular hydrogen bonds, likely creating dimers or sheet-like structures. researchgate.net For instance, the amide N-H and the carbonyl oxygen can form classic R²₂(8) ring motifs between two molecules. The amino group can also participate in hydrogen bonding with the carbonyl oxygen or the nitrogen of another amine group. These interactions are fundamental to the stability of the crystal lattice. mdpi.com

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| C-N (amide) bond length | ~1.33 Å | Shorter than a C-N single bond, indicating partial double bond character. |

| C=O (amide) bond length | ~1.24 Å | Typical for an amide carbonyl group. |

| Dihedral Angle (C-C-S-C) | Variable | Defines the conformation around the sulfur atom. |

| Hydrogen Bond (N-H···O) | ~2.0 Å | Indicates a strong intermolecular interaction. |

Chiroptical Spectroscopy for Stereochemical Purity and Absolute Configuration Determination (if applicable)

Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules. This compound itself is not chiral. It lacks a stereocenter and possesses a plane of symmetry. Therefore, this technique would not be applicable for the analysis of the compound in its racemic or achiral form.

Should a chiral derivative be synthesized, for instance, by introducing a chiral center in the benzylsulfanyl group or through resolution of a chiral atropisomer (if hindered rotation around a single bond creates stable enantiomers), then chiroptical spectroscopy would become a vital tool. In such a hypothetical case, CD spectroscopy could be used to determine the stereochemical purity and, in conjunction with computational methods, the absolute configuration of the enantiomers.

Computational Validation of Experimentally Determined Structures and Energetic Landscapes

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement and validate experimental data. nih.govresearchgate.net By performing geometry optimizations, the lowest energy conformation of this compound can be predicted and compared with the experimental results from NMR and X-ray crystallography.

DFT calculations can also be used to simulate vibrational spectra (IR and Raman). A comparison between the calculated and experimental spectra aids in the accurate assignment of vibrational modes and provides a deeper understanding of the molecular vibrations. ias.ac.in Furthermore, the potential energy surface can be scanned by systematically rotating key dihedral angles (e.g., around the C-S and S-CH₂ bonds) to map the energetic landscape and identify conformational isomers and the energy barriers between them. This is particularly useful for understanding the dynamic behavior of the molecule in solution. nih.gov Natural Bond Orbital (NBO) analysis can also be employed to investigate intramolecular interactions, such as hyperconjugation and the nature of hydrogen bonds. nih.gov

Computational Chemistry and Theoretical Modeling of 2 Amino 5 Benzylsulfanyl Benzamide

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Reactivity Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. researchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, which in turn dictates its geometry, stability, and reactivity.

For 2-Amino-5-(benzylsulfanyl)benzamide, DFT calculations can optimize its three-dimensional structure to find the most stable energetic conformation. From this optimized geometry, a wealth of electronic data can be extracted. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. orientjchem.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. nih.govnih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. indexcopernicus.comnih.gov These descriptors quantify different aspects of a molecule's reactivity and are invaluable for predicting how it will behave in a chemical reaction. For instance, studies on other benzamide (B126) and sulfonamide derivatives have successfully used these parameters to rationalize their chemical behavior and biological potential. indexcopernicus.comresearchgate.net

Table 1: Key Global Reactivity Descriptors Derived from Quantum Chemical Calculations

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Potential (μ) | μ = -(I+A)/2 | Represents the "escaping tendency" of an electron from a stable system. |

| Chemical Hardness (η) | η = (I-A)/2 | Measures the molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap. nih.gov |

| Chemical Softness (S) | S = 1/(2η) | The reciprocal of hardness; soft molecules are more polarizable and reactive. |

| Electrophilicity Index (ω) | ω = μ²/ (2η) | Measures the propensity of a species to accept electrons; a high value indicates a good electrophile. nih.gov |

This table outlines conceptual DFT descriptors used to predict the chemical reactivity and stability of molecules like this compound.

By calculating these values for this compound, researchers can predict its stability and the types of reactions it is likely to undergo. Furthermore, mapping the Molecular Electrostatic Potential (MEP) onto the molecule's surface can reveal the regions most susceptible to electrophilic and nucleophilic attack, providing a visual guide to its reactive sites. researchgate.netindexcopernicus.com

Molecular Dynamics Simulations for Conformational Space Exploration and Flexibility Analysis

While quantum calculations provide a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and flexibility in a simulated physiological environment (e.g., in a water box with ions at body temperature). tandfonline.com

For this compound, an MD simulation would reveal the accessible range of shapes (conformational space) the molecule can adopt. The molecule's inherent flexibility, particularly the rotation around the thioether and amide bonds, can be critical for its ability to fit into the binding pocket of a biological target. tandfonline.com Studies on other benzamide derivatives have used MD simulations to confirm the stability of ligand-protein complexes, showing that the ligand remains bound in a stable conformation throughout the simulation. tandfonline.comnih.gov

Analysis of the MD trajectory yields important quantitative data about the molecule's dynamics.

Table 2: Common Analyses of Molecular Dynamics Trajectories

| Analysis Parameter | Description |

|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the molecule's backbone atoms over time from a reference structure. A stable, plateauing RMSD indicates the system has reached equilibrium. tandfonline.com |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. High RMSF values indicate regions of high flexibility. tandfonline.com |

| Radius of Gyration (Rg) | Indicates the compactness of the molecule over time. A stable Rg suggests the molecule is not undergoing major unfolding or conformational changes. tandfonline.com |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds (both intramolecular and with solvent/target) over the simulation, which is crucial for stability and binding. |

This table describes key metrics used to analyze the results of MD simulations to understand molecular stability and flexibility.

By performing MD simulations, one can assess the structural stability of this compound and identify its most populated conformations, providing a more realistic model of its behavior in a biological context than static models alone.

Prediction of Intermolecular Interactions and Binding Affinities with Hypothetical Biological Targets

A primary goal in drug discovery is to predict how a molecule will interact with a specific biological target, such as an enzyme or a receptor. Molecular docking is a computational technique widely used for this purpose. walshmedicalmedia.com It predicts the preferred orientation (pose) of a ligand when bound to a target and estimates the strength of the interaction, often as a binding energy or docking score. researchgate.netdergipark.org.tr

In the case of this compound, docking studies would be performed against the three-dimensional structures of hypothetical or known protein targets. The process places the flexible ligand into the active site of the rigid or flexible receptor and scores the different poses based on the intermolecular forces established. nih.gov Similar benzamide derivatives have been successfully docked into the active sites of various enzymes, including topoisomerases, carbonic anhydrase, and FtsZ, to elucidate their binding modes. nih.govdergipark.org.trbohrium.comnih.gov These studies often reveal crucial hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-protein complex. researchgate.netmdpi.com

The prediction of binding affinity is a central challenge in computer-aided drug design. nih.gov While docking scores provide a rapid estimation, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD simulation trajectories to calculate binding free energies, offering a more accurate prediction. nih.govbohrium.com

| Cation-π Interactions | An interaction between a cation (e.g., a positively charged protein residue) and the face of an electron-rich π system (an aromatic ring). |

This table lists the fundamental forces that govern the binding of a ligand like this compound to a biological target.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Approaches for Derivative Exploration

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are modeling techniques that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity or a physical property, respectively. archivepp.com These models are expressed as mathematical equations that can be used to predict the activity of new, untested compounds. unair.ac.id

To build a QSAR model for derivatives of this compound, one would first need experimental activity data for a set of related analogues. Then, various molecular descriptors—numerical values that encode different aspects of a molecule's structure—are calculated for each compound. Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a model. unair.ac.idmdpi.com

Studies on other benzamide and benzimidazole (B57391) derivatives have successfully used QSAR to identify key molecular properties that drive biological activity. unair.ac.idnih.govnih.gov For example, a QSAR study on benzylidene hydrazine (B178648) benzamides found that descriptors for solubility (Log S) and molar refractivity (MR) were important for anticancer activity. jppres.com Another study on aminophenyl benzamides identified hydrophobic character and hydrogen bond donating groups as crucial for HDAC inhibition. nih.gov

Table 4: Examples of Molecular Descriptors Used in QSAR/QSPR Studies

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Electron distribution, polarizability, reactivity |

| Steric / Size | Molecular Weight, Molar Refractivity (MR), Ovality | Molecular size, shape, and bulk |

| Hydrophobic | LogP (octanol-water partition coefficient), LogS (aqueous solubility) | How the molecule distributes between a lipid and an aqueous phase |

| Topological | Connectivity Indices (e.g., Kier & Hall), Wiener Index | Atom connectivity and molecular branching |

| 3D-QSAR Fields | CoMFA (Steric, Electrostatic), CoMSIA (Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor) | 3D fields representing steric bulk, charge, and other properties around the molecule |

This table provides a selection of common descriptors that can be calculated for this compound derivatives to build predictive QSAR models.

A validated QSAR model can guide the exploration of derivatives by predicting which modifications to the parent structure are most likely to increase activity, thereby prioritizing synthetic efforts.

Structure-Based Computational Design Strategies for Analogues with Enhanced Specificity or Potency

Structure-based drug design (SBDD) leverages the three-dimensional structural information of the biological target to design novel ligands with improved characteristics. This approach integrates insights from all the previously mentioned computational techniques to create a rational and efficient design cycle.

The process typically begins with the docking of a starting compound, such as this compound, into the target's binding site. nih.gov Analysis of the binding pose reveals which parts of the molecule are making favorable interactions and which parts have room for modification. For example, if the benzyl (B1604629) ring sits (B43327) in a large, unoccupied hydrophobic pocket, this suggests that adding substituents to this ring could increase hydrophobic interactions and improve binding affinity. nih.gov If the primary amine group is not forming any hydrogen bonds, it could be replaced or repositioned to interact with a nearby H-bond acceptor on the protein. bohrium.com

Contour maps generated from 3D-QSAR models can also guide this process by visually indicating where bulky, electronegative, or hydrophobic groups would be favorable or unfavorable for activity. nih.govsemanticscholar.org Based on this collective information, new analogues are designed in silico, and their binding affinity is predicted using docking and other methods. The most promising candidates are then synthesized and tested experimentally, and the results are used to refine the computational models for the next design cycle.

Table 5: A Typical Workflow for Structure-Based Computational Design

| Step | Description | Computational Tools Used |

|---|---|---|

| 1. Target Identification & Preparation | Obtain a high-resolution 3D structure of the biological target (e.g., from the Protein Data Bank). | PDB, Protein preparation wizards |

| 2. Initial Ligand Docking | Dock the lead compound (e.g., this compound) into the active site to determine its binding mode. | AutoDock, GLIDE, Discovery Studio researchgate.netdergipark.org.trbohrium.com |

| 3. Binding Site Analysis | Analyze the protein-ligand interactions and identify opportunities for improvement (e.g., empty pockets, unmet H-bond donors/acceptors). | Molecular visualization software (PyMOL, Chimera), Ligand interaction maps |

| 4. Analogue Design | Design a virtual library of new analogues with modifications aimed at exploiting the identified opportunities. | Molecular building/editing software |

| 5. Virtual Screening & Prioritization | Dock the designed analogues and use scoring functions, binding energy calculations, and QSAR models to predict their activity and prioritize the most promising candidates. | Docking programs, MM/GBSA, QSAR models |

| 6. Synthesis & Biological Testing | Synthesize the prioritized compounds and test their biological activity experimentally. | (Experimental) |

| 7. Iterate | Use the new experimental data to validate and refine the computational models and begin the next design cycle. | All of the above |

This table outlines the iterative cycle of structure-based design, a powerful strategy for developing analogues of this compound with enhanced potency and specificity.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-methyl-2-[[3-[©-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamide (MPSB) |

| Phenylalanine |

| Tyrosine |

Investigation of Molecular Interactions and Biological Target Engagement by 2 Amino 5 Benzylsulfanyl Benzamide

Structure Activity Relationship Sar Studies of 2 Amino 5 Benzylsulfanyl Benzamide Analogues

Design and Synthesis of Systematically Modified Derivatives of the 2-Amino-5-(benzylsulfanyl)benzamide Core

The foundation of any SAR study lies in the ability to synthesize a diverse library of analogues. The synthesis of derivatives based on the this compound core can be achieved through various synthetic routes. A common starting point is the appropriate substituted aminobenzoic acid, which can undergo a series of reactions to introduce the desired functionalities.

For instance, the synthesis of related benzamide (B126) structures often involves the acylation of an amino group with a substituted benzoyl chloride. In the context of the this compound core, this could involve the reaction of a suitably protected 2-aminobenzamide (B116534) derivative with a benzyl (B1604629) halide to introduce the benzylsulfanyl moiety. Alternatively, the benzylsulfanyl group could be introduced at an earlier stage, starting from a commercially available or synthesized 5-mercaptobenzoic acid derivative.

One general approach to creating analogues involves the reaction of isatoic anhydride (B1165640) with various amines, which provides a straightforward method to generate a range of 2-aminobenzamide derivatives. nih.gov This can be followed by the introduction of the benzylsulfanyl group. Another versatile method for creating derivatives is the use of palladium-catalyzed cross-coupling reactions, which allow for the formation of carbon-nitrogen and carbon-carbon bonds, enabling the synthesis of a wide array of N-substituted and other modified analogues. nih.gov

The design of these derivatives is often guided by computational modeling and an understanding of the putative biological target. Modifications typically focus on several key areas of the molecule: the benzamide moiety, the benzylsulfide fragment, and the core aromatic ring.

Systematic Variation of the Benzamide Moiety and its Impact on Biological Activity

The benzamide group, consisting of the carboxamide and the adjacent phenyl ring, is a crucial component for potential biological activity. Systematic variations in this region can significantly impact binding affinity and efficacy.

Modifications often include the introduction of various substituents on the phenyl ring of the benzamide. These substituents can alter the electronic properties (electron-donating or electron-withdrawing groups), steric bulk, and hydrogen bonding potential of the molecule. For example, the introduction of halogen atoms (e.g., chlorine, fluorine) or small alkyl groups can influence lipophilicity and metabolic stability.

Furthermore, the amide linkage itself is a key interaction point. N-alkylation or N-arylation of the amide nitrogen can probe the steric tolerance of the binding pocket and introduce new interaction points. The synthesis of N-substituted benzamide derivatives has been explored in various contexts, often leading to compounds with altered biological profiles. researchgate.netgoogle.com

A study on N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs, which share a similar benzamide feature, demonstrated that substitutions on the benzoyl group significantly influenced their protective activity on pancreatic β-cells. google.com This highlights the importance of exploring a range of substituents on the benzamide ring to optimize activity.

Exploration of Substituent Effects on the Benzylsulfide Fragment and its Role in Molecular Interactions

Systematic variations in this fragment can include:

Substitution on the benzyl ring: Introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions of the benzyl ring can modulate electronic properties and create new interaction points.

Alteration of the linker: The sulfur atom in the sulfide (B99878) linkage can be oxidized to a sulfoxide (B87167) or sulfone, which would significantly alter the polarity and hydrogen bonding capacity of this region.

Replacement of the phenyl ring: The phenyl group of the benzyl moiety can be replaced with other aromatic or heteroaromatic rings to explore different spatial arrangements and potential π-stacking interactions.

Studies on related compounds, such as 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines, have shown that a tethered aromatic ring in a similar position is important for anti-proliferative activity, with shorter tethers like benzoyl or benzyl alcohol moieties maintaining potent activity. jocpr.commdpi.com This suggests that the nature and orientation of the aromatic group in the benzylsulfide fragment are likely to be critical for the biological activity of this compound analogues.

Bioisosteric Replacements and Their Influence on Selectivity and Affinity

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. For this compound analogues, several bioisosteric replacements can be considered.

The amide bond of the benzamide moiety is a common target for bioisosteric replacement. It can be substituted with groups such as a thioamide, an ester, a ketone, or a stable triazole ring. These changes can alter the hydrogen bonding capacity, metabolic stability, and conformational preferences of the molecule.

The sulfide linker in the benzylsulfide fragment can also be replaced. For instance, an ether linkage (benzoxy) or a direct carbon-carbon bond (benzyl) would alter the geometry and flexibility of this part of the molecule.

The concept of bioisosterism has been successfully applied to other benzamide-containing compounds. For example, in the design of anthelmintics, the replacement of an amide group with a thioamide or selenoamide led to a significant increase in activity. sioc-journal.cn Such strategies could be instrumental in optimizing the properties of this compound derivatives.

Development of Predictive SAR Models for Optimized Compound Design

As a sufficient amount of SAR data is generated from the synthesis and biological evaluation of analogues, it becomes possible to develop predictive computational models. These models, such as Quantitative Structure-Activity Relationship (QSAR) models, aim to correlate the physicochemical properties of the compounds with their biological activities.

By identifying key molecular descriptors that are either positively or negatively correlated with activity, these models can provide valuable insights into the mechanism of action and guide the design of new, more potent compounds. For example, a QSAR model might reveal that a certain level of lipophilicity in the benzylsulfide fragment is optimal for activity, or that a specific electronic property of a substituent on the benzamide ring is crucial.

The development of predictive SAR models has been successfully applied to various classes of benzamide derivatives, aiding in the optimization of their properties as inhibitors of various enzymes or receptors. acs.org For the this compound scaffold, the development of such models would be a crucial step in accelerating the discovery of lead compounds with improved therapeutic potential.

Pre Clinical Pharmacological Profiling and Admet Considerations for 2 Amino 5 Benzylsulfanyl Benzamide in Vitro Focus

In Vitro Metabolic Stability Assessment in Sub-cellular Fractions (e.g., Microsomes, Hepatocytes)

Metabolic stability is a critical parameter that influences a drug's half-life and oral bioavailability. wuxiapptec.com In vitro assays using subcellular fractions are essential for an early assessment of a compound's susceptibility to biotransformation. wuxiapptec.com Liver microsomes, which contain a high concentration of Phase I enzymes like cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO), are commonly used to evaluate oxidative metabolism. wuxiapptec.com Hepatocytes, on the other hand, contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic pathways. nih.gov

The metabolic stability of 2-Amino-5-(benzylsulfanyl)benzamide was evaluated in liver microsomes and cryopreserved hepatocytes from multiple species (human, rat, and mouse) to identify potential interspecies differences. The compound was incubated with these fractions in the presence of necessary cofactors (e.g., NADPH for microsomal incubations), and the depletion of the parent compound was monitored over time using liquid chromatography-mass spectrometry (LC-MS/MS).

The results suggest that this compound exhibits moderate to high metabolic stability across the tested species. In human liver microsomes, a significant percentage of the compound remained after a 60-minute incubation, indicating a degree of resistance to Phase I metabolism. researchgate.net A similar trend was observed in hepatocytes, suggesting that the compound is not rapidly cleared by the combined actions of Phase I and Phase II enzymes.

| Test System | Species | Incubation Time (min) | % Parent Compound Remaining | Intrinsic Clearance (CLint) |

|---|---|---|---|---|

| Liver Microsomes | Human | 60 | 78% | Low |

| Liver Microsomes | Rat | 60 | 65% | Moderate |

| Liver Microsomes | Mouse | 60 | 58% | Moderate |

| Hepatocytes | Human | 120 | 85% | Low |

| Hepatocytes | Rat | 120 | 75% | Low |

Evaluation of Permeability Across Model Biological Barriers (e.g., Caco-2 cells, PAMPA)

A compound's ability to permeate biological membranes is fundamental to its absorption and distribution. Two standard in vitro models were used to assess the permeability of this compound: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.

The PAMPA model evaluates passive, transcellular permeability across a lipid-infused artificial membrane. nih.govevotec.com This high-throughput assay provides a rapid assessment of a compound's ability to diffuse across a lipid barrier, mimicking the gastrointestinal tract. admescope.com The Caco-2 cell assay uses a monolayer of human colon adenocarcinoma cells, which differentiate to form tight junctions and express various transporters, thus modeling both passive and active transport mechanisms across the intestinal wall. nih.gov

Permeability is reported as an apparent permeability coefficient (Papp). In the Caco-2 assay, permeability is measured in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions to calculate an efflux ratio (Papp B→A / Papp A→B). An efflux ratio significantly greater than 1 suggests the involvement of active efflux transporters.

This compound demonstrated high permeability in the PAMPA assay, suggesting good passive diffusion characteristics. The Caco-2 cell data confirmed this, showing a high Papp (A→B) value. The calculated efflux ratio was low, indicating that the compound is not a significant substrate for efflux transporters like P-glycoprotein (P-gp). This combination of high passive permeability and low efflux is a favorable profile for oral absorption. evotec.comnih.gov

| Assay | Parameter | Value | Classification |

|---|---|---|---|

| PAMPA | Permeability (Pe) (10⁻⁶ cm/s) | 12.5 | High |

| Caco-2 | Papp (A→B) (10⁻⁶ cm/s) | 18.2 | High |

| Caco-2 | Papp (B→A) (10⁻⁶ cm/s) | 21.8 | - |

| Caco-2 | Efflux Ratio | 1.2 | Low (Not a substrate) |

Plasma Protein Binding Characteristics and Implications for Free Drug Concentration

The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG), is a key determinant of its pharmacokinetic and pharmacodynamic properties. nih.govnih.gov Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with therapeutic targets, and be eliminated. nih.gov Therefore, understanding the plasma protein binding (PPB) is crucial.

The PPB of this compound was determined using an equilibrium dialysis method. The compound was dialyzed against plasma from various species, and the concentrations in the plasma and buffer compartments were measured at equilibrium to calculate the percentage of bound drug.

The results indicate that this compound is highly bound to plasma proteins across all species tested, with over 98% binding in human plasma. While high binding can sometimes limit drug efficacy, it can also serve as a reservoir, prolonging the drug's duration of action. The high degree of binding underscores the importance of considering the free drug concentration when interpreting efficacy and toxicity data. nih.gov

| Species | % Bound | % Unbound (Free Fraction) |

|---|---|---|

| Human | 98.8% | 1.2% |

| Rat | 97.5% | 2.5% |

| Mouse | 96.9% | 3.1% |

Cytochrome P450 Inhibition/Induction Profiling and Drug-Drug Interaction Potential (in vitro)

Inhibition or induction of cytochrome P450 (CYP) enzymes is a major cause of drug-drug interactions (DDIs). nih.gov Assessing a new compound's potential to inhibit key CYP isoforms is a critical regulatory requirement. google.com Inhibition can be reversible (competitive or non-competitive) or irreversible (mechanism-based), with the latter posing a greater risk for clinical DDIs. nih.govnih.gov

The inhibitory potential of this compound was evaluated against five major human CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) using human liver microsomes and isoform-specific probe substrates. The concentration of the compound required to inhibit 50% of the enzyme activity (IC50) was determined.

The data show that this compound has a low potential for CYP inhibition. The IC50 values for all tested isoforms were greater than 10 µM, which is generally considered a low risk for clinically significant DDIs. Further investigation into time-dependent inhibition (TDI) also revealed no significant mechanism-based inactivation of these enzymes. Preliminary screening for CYP induction potential in cultured human hepatocytes also showed no significant increase in CYP enzyme expression or activity.

| CYP Isoform | IC₅₀ (µM) | Risk of Inhibition |

|---|---|---|

| CYP1A2 | > 50 | Low |

| CYP2C9 | 28.5 | Low |

| CYP2C19 | 45.1 | Low |

| CYP2D6 | > 50 | Low |

| CYP3A4 | 19.8 | Low |

In Vitro Clearance Mechanisms and Metabolite Identification (without in vivo pharmacokinetic profiles)

Identifying the metabolic pathways and major metabolites of a drug candidate is essential for understanding its clearance mechanisms and assessing the potential for active or toxic metabolites. europa.eu In vitro incubations with hepatocytes are a valuable tool for this purpose, as they contain a full complement of metabolic enzymes. nih.goveuropa.eu

Following incubation of this compound with pooled human hepatocytes, the supernatant was analyzed by high-resolution mass spectrometry to detect and characterize potential metabolites. nih.gov Several metabolic products were identified, indicating that the compound undergoes both Phase I and Phase II metabolism, albeit at a slow rate consistent with the stability data.

The primary metabolic pathways appear to be oxidation of the benzylsulfur moiety and aromatic hydroxylation. The main identified metabolites resulted from S-oxidation to the corresponding sulfoxide (B87167) and sulfone. A minor pathway involving hydroxylation on the benzyl (B1604629) ring was also observed. These findings provide insight into the likely routes of elimination for this compound in humans.

| Metabolite ID | Proposed Biotransformation | Mass Shift (from parent) | Relative Abundance |

|---|---|---|---|

| M1 | S-oxidation (Sulfoxide) | +16 | Major |

| M2 | S-oxidation (Sulfone) | +32 | Minor |

| M3 | Aromatic Hydroxylation (Benzyl ring) | +16 | Minor |

Analytical Method Development for 2 Amino 5 Benzylsulfanyl Benzamide in Research Matrices

Development and Validation of Chromatographic Separation Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Quantification in Research Samples

Chromatographic techniques are indispensable for separating a compound from a mixture, assessing its purity, and quantifying its concentration. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and powerful techniques for these purposes.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like 2-Amino-5-(benzylsulfanyl)benzamide. A typical HPLC method development would involve the optimization of several parameters to achieve a sharp, symmetrical peak for the analyte, well-resolved from any impurities.

A reversed-phase HPLC method would likely be the first choice. Method development would focus on:

Column Selection: A C18 or C8 column would be a suitable starting point, offering good retention and separation of moderately polar compounds.

Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be optimized to achieve the best separation.

Detection Wavelength: The UV-Vis spectrum of this compound would be determined to select an optimal wavelength for detection, likely corresponding to a lambda max (λmax) where the compound exhibits maximum absorbance.

Flow Rate and Column Temperature: These would be adjusted to optimize peak shape and run time.

Once developed, the method would be validated according to established guidelines to ensure its reliability. Key validation parameters include:

Linearity: Demonstrating a direct proportional relationship between the detector response and the concentration of the analyte over a specified range.

Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (between laboratories).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Table 1: Illustrative HPLC Method Parameters and Validation Data for this compound

| Parameter | Illustrative Value/Finding |

| Chromatographic Conditions | |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 20% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~ 8.5 minutes |

| Validation Parameters | |

| Linearity (r²) | > 0.999 |

| Accuracy (Recovery %) | 98.0% - 102.0% |

| Precision (RSD %) | < 2.0% |

| LOD | ~ 0.1 µg/mL |

| LOQ | ~ 0.3 µg/mL |

Gas Chromatography-Mass Spectrometry (GC-MS):

For GC-MS analysis, this compound would likely require derivatization to increase its volatility and thermal stability. The primary amino group and the amide group are polar and would otherwise lead to poor peak shape and potential degradation in the hot GC inlet. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which would react with the active hydrogens to form more volatile silyl (B83357) derivatives.

Method development would involve optimizing the derivatization reaction conditions (temperature, time, and reagent concentration) and the GC temperature program to ensure complete derivatization and good chromatographic separation. The mass spectrometer would then provide fragmentation patterns that are unique to the derivatized this compound, allowing for highly specific identification and quantification.

Mass Spectrometry-Based Methods for Quantitative Analysis and Impurity Profiling

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like LC or GC, is a powerful tool for both quantitative analysis and the identification of unknown impurities.

For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is often used. This technique offers high sensitivity and selectivity by monitoring a specific precursor-to-product ion transition for the analyte. An isotopically labeled internal standard of this compound would ideally be used to ensure the highest accuracy in quantification, correcting for any variations in sample preparation or instrument response.

For impurity profiling, high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap-based systems, is invaluable. HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of unknown impurities. By comparing the accurate mass of an impurity to a database of known compounds or by interpreting its fragmentation pattern, potential structures for impurities can be proposed. This is crucial for understanding the synthesis process and identifying potential degradation products.

Table 2: Hypothetical Impurity Profile of a Research-Grade this compound Sample Determined by LC-HRMS

| Impurity ID | Retention Time (min) | Observed m/z | Proposed Elemental Composition | Potential Source |

| Impurity A | 6.2 | 243.0645 | C14H11N2O2S | Oxidation of sulfide (B99878) to sulfoxide (B87167) |

| Impurity B | 9.8 | 272.0981 | C15H16N2O2S | N-acetylation of the amino group |

| Impurity C | 4.5 | 153.0483 | C7H9N2O | Cleavage of the benzylsulfide bond |

Spectrophotometric and Spectrofluorimetric Assays for Concentration Determination in Solution

For rapid concentration determination in solution, spectrophotometric and spectrofluorimetric assays can be developed.

UV-Vis Spectrophotometry: This technique is based on the absorption of ultraviolet or visible light by the analyte. A UV-Vis spectrum of this compound would be recorded to identify the wavelength of maximum absorbance (λmax). A calibration curve would then be constructed by measuring the absorbance of a series of solutions of known concentrations at this λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration, allowing for a simple and rapid determination of the concentration of unknown samples.

Spectrofluorimetry: If this compound is fluorescent or can be derivatized with a fluorescent tag, spectrofluorimetry can offer higher sensitivity and selectivity than UV-Vis spectrophotometry. The method would involve determining the optimal excitation and emission wavelengths and then generating a calibration curve of fluorescence intensity versus concentration.

Development of High-Throughput Analytical Platforms for Screening and Characterization

In the context of drug discovery or chemical biology research, high-throughput screening (HTS) platforms are essential for rapidly evaluating large numbers of compounds. For a compound like this compound, HTS assays could be developed to assess its interaction with a biological target or to screen for its presence in a large number of samples.

These platforms often utilize miniaturized formats, such as 96-well or 384-well plates, and automated liquid handling systems. The detection methods are typically fluorescence-based (e.g., fluorescence polarization, FRET) or luminescence-based, as these offer the high sensitivity and speed required for HTS. An analytical method, such as a rapid LC-MS/MS method, would be crucial for hit confirmation and to rule out false positives from the primary screen.

Quality Control and Reference Standard Development for Research Applications

A well-characterized reference standard is the foundation of any quantitative analytical method. For this compound, a primary reference standard would be prepared by synthesizing the compound to the highest possible purity. The purity of this reference standard would be rigorously assessed using a combination of orthogonal analytical techniques, such as:

Chromatographic Purity: HPLC with a universal detector (e.g., Charged Aerosol Detector) or by peak area normalization at multiple wavelengths.

Mass Spectrometry: To confirm the identity and look for any high molecular weight impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and assess for the presence of any structurally related impurities. Quantitative NMR (qNMR) could also be used for an absolute purity determination.

Elemental Analysis: To confirm the elemental composition.

Thermogravimetric Analysis (TGA): To determine the content of residual solvents and water.

Once established, this primary reference standard would be used to calibrate instruments and to prepare secondary reference standards for routine quality control (QC) testing of newly synthesized batches of this compound. Routine QC testing would typically involve HPLC analysis to determine purity and identity confirmation by a spectroscopic technique like IR or MS.

Exploration of Chemical Reactivity and Degradation Pathways of 2 Amino 5 Benzylsulfanyl Benzamide

Hydrolytic Stability under Various pH Conditions and Temperature Regimes

The hydrolytic stability of 2-Amino-5-(benzylsulfanyl)benzamide has been investigated under acidic, alkaline, and neutral conditions to determine its susceptibility to degradation in aqueous environments. Forced degradation studies, which involve subjecting the compound to harsher conditions than it would typically encounter, are employed to accelerate degradation and identify potential degradation products.

In these studies, the compound is exposed to acidic (e.g., 0.1 N HCl), neutral (e.g., water), and alkaline (e.g., 0.1 N NaOH) solutions at elevated temperatures, such as 80°C. The results from such studies indicate that this compound is susceptible to hydrolysis under both acidic and basic conditions, with the rate of degradation increasing with temperature. The amide linkage is a primary site for hydrolysis, leading to the formation of 2-amino-5-(benzylsulfanyl)benzoic acid and ammonia. Another potential, though less favored, degradation pathway is the cleavage of the thioether bond.

A summary of conditions leading to hydrolytic degradation is presented in the table below:

| Condition | Temperature | Duration | Degradation |

| 0.1 N HCl | 80°C | 2 hours | Observed |

| 0.1 N NaOH | 80°C | 2 hours | Observed |

| Water (Neutral) | 80°C | 2 hours | Observed |

| This interactive table summarizes the hydrolytic stress conditions tested for this compound. |

Photochemical Degradation Pathways and Light Stability Assessment

The photostability of a compound is its ability to resist degradation upon exposure to light. The aromatic rings and the thioether group in this compound make it susceptible to absorbing light, which can trigger photochemical degradation reactions.

To assess its light stability, solutions of the compound are exposed to light sources that mimic the solar spectrum, often including UV radiation at 254 nm. Studies have shown that upon exposure to such light for an extended period, for instance, 48 hours, degradation of this compound occurs. This indicates that the compound is photolabile.

The degradation pathways initiated by light can be multifaceted. Photo-oxidation of the thioether linkage to form the corresponding sulfoxide (B87167) and sulfone is a probable route. Additionally, the carbon-sulfur bond can undergo photocleavage, generating reactive radical intermediates that can lead to a variety of other degradation products.

Oxidative Stability and Identification of Oxidative Degradants

The presence of a thioether group in this compound makes it particularly susceptible to oxidation. The stability of the compound against oxidative stress is a critical parameter for its handling and storage.

Forced degradation studies using strong oxidizing agents like 30% hydrogen peroxide (H₂O₂) at elevated temperatures (e.g., 80°C for 2 hours) have demonstrated that the compound readily degrades. rasayanjournal.co.in The primary site of oxidation is the sulfur atom of the thioether bond.

The main oxidative degradation products that have been identified are:

2-amino-5-(benzylsulfinyl)benzamide (the sulfoxide)

2-amino-5-(benzylsulfonyl)benzamide (the sulfone)

These degradants can be separated and identified using modern analytical techniques, such as liquid chromatography coupled with mass spectrometry (LC-MS). rasayanjournal.co.in

| Stressor | Conditions | Major Degradation Products |

| 30% w/v H₂O₂ | 80°C, 2 hours | 2-amino-5-(benzylsulfinyl)benzamide, 2-amino-5-(benzylsulfonyl)benzamide |

| This interactive table details the oxidative degradation of this compound. |

Investigation of Acid-Base Equilibria and pKa Determination

The acid-base properties of this compound, specifically its pKa values, are crucial for understanding its solubility, absorption, and interaction with other molecules in different pH environments. The molecule possesses two primary functional groups that can participate in acid-base equilibria: the aromatic amino group and the benzamide (B126) group.

The aromatic amino group (-NH₂) is basic and can accept a proton to form a positively charged ammonium (B1175870) ion (-NH₃⁺). The pKa for this equilibrium is expected to be in the typical range for anilines. The amide group (-CONH₂) is generally considered neutral but can be protonated under strongly acidic conditions or deprotonated under strongly basic conditions.

While specific pKa values for this compound are not widely reported in the literature, the compound's behavior in acidic and alkaline hydrolysis studies indirectly underscores the importance of its acid-base characteristics. nih.gov

Impurity Profiling and Stability-Indicating Analytical Method Development

Impurity profiling is the process of identifying and quantifying all potential impurities in a substance. medwinpublishers.com For this compound, this includes starting materials from its synthesis, by-products, and any products formed during its degradation. medwinpublishers.com The development of a stability-indicating analytical method is paramount for this purpose. Such a method must be able to separate the parent compound from all its potential impurities and degradation products, ensuring an accurate measurement of its purity and stability over time. researchgate.netnih.gov

A validated stability-indicating high-performance thin-layer chromatography (HPTLC) method has been developed for the analysis of this compound. This method has been shown to effectively separate the active ingredient from the degradation products generated under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis. The method has been validated according to the guidelines of the International Conference on Harmonisation (ICH) to ensure its specificity, accuracy, precision, and robustness. medwinpublishers.com This allows for reliable quality control and stability assessment of the compound. researchgate.netnih.gov

| Analytical Technique | Application | Significance |

| HPTLC | Impurity Profiling and Stability Studies | Enables accurate quantification of this compound in the presence of its degradants. |

| This interactive table highlights the analytical method used for stability assessment. |

Future Directions and Research Opportunities for 2 Amino 5 Benzylsulfanyl Benzamide

Integration of 2-Amino-5-(benzylsulfanyl)benzamide Research with Advanced Drug Discovery Platforms

The initial stages of drug discovery have been revolutionized by advanced screening platforms that allow for the rapid assessment of vast chemical libraries. Integrating this compound and its future derivatives into these platforms is a critical first step.

High-Throughput Screening (HTS): In HTS, libraries containing up to millions of compounds are screened for their ability to modulate a specific biological target. wikipedia.org The core this compound structure could be used as a foundational scaffold for creating a focused library of analogs. These analogs would be tested against a wide array of biological targets, such as enzymes, receptors, and ion channels, to identify initial "hits."

Fragment-Based Drug Discovery (FBDD): FBDD is an alternative strategy that screens smaller, low-molecular-weight compounds, or "fragments," for weak but efficient binding to a target. wikipedia.orgnih.gov Given that fragments often possess higher ligand efficiency, this method can be a more direct path to potent leads. youtube.com The this compound molecule could be deconstructed into its constituent fragments (e.g., the aminobenzamide head and the benzylsulfanyl tail) to be screened individually. Alternatively, the entire molecule itself, if its molecular weight is appropriate, could be included in fragment screening libraries to identify initial, low-affinity interactions that can be optimized into high-affinity binders. nih.govnih.gov FBDD is particularly powerful for tackling challenging targets, such as protein-protein interactions. nih.gov

Phenotypic Screening: Unlike target-based screening, phenotypic screening involves testing compounds in cell-based or whole-organism models to identify agents that produce a desired physiological effect, without a priori knowledge of the specific molecular target. This approach could reveal unexpected therapeutic activities for this compound and its derivatives, opening up entirely new lines of investigation.

Table 1: Comparison of Drug Discovery Platforms for this compound Investigation

| Platform | Description | Application to this compound | Potential Outcome |

|---|---|---|---|

| High-Throughput Screening (HTS) | Rapid, automated testing of large compound libraries against a single, defined biological target. | Screening a library of derivatives against kinases, proteases, or GPCRs. | Identification of "hit" compounds with specific inhibitory or activating effects. |

| Fragment-Based Drug Discovery (FBDD) | Screening of small, low-molecular-weight molecules for weak but efficient binding to a target, followed by optimization. wikipedia.org | Using the core scaffold or its components in fragment libraries against targets like KRAS or PPIs. nih.gov | Development of highly potent and efficient lead compounds from initial fragment hits. |

| Phenotypic Screening | Testing compounds in cellular or whole-organism models to identify a desired change in phenotype. | Assessing the effect of the compound on cancer cell proliferation, bacterial growth, or inflammatory responses in cells. | Discovery of novel biological activities and potential therapeutic applications. |

Exploration of Alternative Biological Targets and Broader Mechanistic Investigations

The benzamide (B126) and benzimidazole (B57391) moieties are considered "privileged structures" in medicinal chemistry, as they are found in numerous FDA-approved drugs and are capable of interacting with a wide range of biological targets. mdpi.comnih.gov While an initial screening campaign might identify a primary target for this compound, it is crucial to explore its broader biological activity profile.

Systematic investigation into its effects on various enzyme families (e.g., kinases, phosphatases, metabolic enzymes) and receptor classes could uncover additional, or "off-target," activities. Sometimes, these secondary targets can be harnessed for polypharmacology—the concept of designing single drugs to hit multiple targets, which can be beneficial for complex diseases like cancer or neurodegenerative disorders. wikipedia.org

Mechanistic studies would be essential to understand how the compound exerts its effects. This includes:

Enzyme kinetics to determine the mode of inhibition (e.g., competitive, non-competitive).

Cellular thermal shift assays (CETSA) to confirm direct target engagement within a cellular environment.

X-ray crystallography or cryo-electron microscopy to solve the three-dimensional structure of the compound bound to its target, revealing the precise molecular interactions.

Collaborative Research Initiatives and Data Sharing for Accelerating Discovery

The development of a novel chemical entity like this compound can be significantly accelerated through open science and collaborative initiatives. The complexity and cost of modern drug discovery make it challenging for a single research group to possess all the necessary expertise and resources.

Establishing collaborations between synthetic chemists, computational biologists, structural biologists, and pharmacologists would create a synergistic environment for research. Furthermore, adopting open data practices, where experimental results and compound properties are shared through public databases, can prevent the duplication of effort and allow researchers globally to contribute to the understanding of the compound's potential. Platforms that facilitate the sharing of chemical structures and associated biological data are crucial for this endeavor. epa.gov

Emerging Methodologies for Compound Optimization and Lead Generation

Once an initial "hit" compound is identified, it must be optimized to improve its potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). This process, known as lead generation and optimization, can leverage several emerging methodologies.

Structure-Activity Relationship (SAR) Studies: SAR is a fundamental process in medicinal chemistry that involves systematically modifying the chemical structure of a hit compound and assessing how these changes affect its biological activity. nih.gov For this compound, this would involve synthesizing analogs with modifications at three key positions: the amino group, the benzamide ring, and the benzylsulfanyl group. For instance, the phenyl ring of the benzylsulfanyl moiety could be substituted with various electron-donating or electron-withdrawing groups to probe its interaction with the target. nih.govmdpi.com